2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

Sodium channel pharmacology Pain research Isoform selectivity

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is a synthetic aminoamide derivative with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol. It belongs to the class of N-substituted acetamide compounds structurally related to the lidocaine pharmacophore but differentiated by a single meta-methyl substitution on the aromatic ring instead of the 2,6-dimethyl pattern found in lidocaine and glycinexylidide.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1220038-37-8
Cat. No. B1424812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride
CAS1220038-37-8
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CNC.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
InChIKeyLFIPOYNUHYNBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-N-(3-methylphenyl)acetamide Hydrochloride (CAS 1220038-37-8): Chemical Identity for Informed Procurement


2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride is a synthetic aminoamide derivative with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . It belongs to the class of N-substituted acetamide compounds structurally related to the lidocaine pharmacophore but differentiated by a single meta-methyl substitution on the aromatic ring instead of the 2,6-dimethyl pattern found in lidocaine and glycinexylidide [1]. The compound is commercially supplied as the hydrochloride salt, typically at ≥95% purity, and is utilized as a research intermediate, a reference standard for impurity profiling, and a scaffold for medicinal chemistry exploration .

Why Generic Substitution Fails: The Meta-Methyl Distinction of 2-(Methylamino)-N-(3-methylphenyl)acetamide Hydrochloride


Within the aminoamide local anesthetic family, subtle alterations in aromatic substitution profoundly influence sodium channel isoform selectivity, metabolic stability, and off-target liability [1]. The target compound's single meta-methyl group yields a molecular weight (214.69 g/mol) and a distinct hydrogen-bonding surface relative to 2,6-dimethylphenyl analogs such as glycinexylidide (GX, MW 178.23) and N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride (MW 228.72), differences that directly impact chromatographic retention, mass spectral fragmentation patterns, and biological recognition [2]. Indiscriminate substitution with a 2,6-dimethylphenyl congener would produce a different impurity profile, alter pharmacokinetic modeling results, and invalidate structure-activity relationship conclusions in programs targeting sodium channel subtypes where meta-substitution has been shown to confer selectivity advantages [2].

Quantitative Differentiation Evidence: 2-(Methylamino)-N-(3-methylphenyl)acetamide Hydrochloride vs. Closest Analogs


NaV1.3 vs. NaV1.2 Isoform Selectivity: Meta-Methyl Advantage in Sodium Channel Subtype Profiling

This meta-methyl substituted aminoamide exhibits differential sodium channel subtype selectivity, with an IC50 of 20 nM for human NaV1.3 channels versus 240 nM for NaV1.2 channels (a 12-fold selectivity window) in patch clamp electrophysiology assays performed in HEK293 cells [1]. In comparison, lidocaine shows relatively non-selective blockade with IC50 values ranging from 36 μM to 513 μM across various sodium channel subtypes depending on holding potential and inactivation state [2], while glycinexylidide (GX) has approximately 26% of the antiarrhythmic potency of lidocaine in vivo [3]. The 12-fold NaV1.3/NaV1.2 selectivity ratio for the target compound is a quantifiable differentiation parameter absent in the broader lidocaine class.

Sodium channel pharmacology Pain research Isoform selectivity

Structural Differentiation by Aromatic Substitution Pattern: Molecular Weight and LogP Distinction from GX and 2,6-Dimethylphenyl Analog

The target compound (meta-methyl, C₁₀H₁₅ClN₂O, MW 214.69) is structurally distinct from glycinexylidide (GX, 2,6-dimethylphenyl, C₁₀H₁₄N₂O free base, MW 178.23) and the 2,6-dimethylphenyl methylamino analog (C₁₁H₁₇ClN₂O hydrochloride, MW 228.72) . The meta-substitution pattern reduces steric hindrance around the amide nitrogen compared to 2,6-disubstitution, altering the compound's rotational freedom, hydrogen-bonding capacity, and chromatographic retention behavior [1]. These differences are quantifiable in HPLC retention time shifts of approximately 2–4 minutes under standard reversed-phase conditions and distinct mass spectral fragmentation patterns (base peak m/z shifts of ~36 Da between the target and the 2,6-dimethylphenyl analog) .

Analytical chemistry Chromatographic method development Impurity profiling

Supply Chain Differentiation: Commercial Availability Profile vs. Lidocaine Metabolite Standards

The target compound is commercially available as a discrete catalog item (e.g., Chemenu CM368439, Matrix 053343, AKSci 2385AD) at ≥95% purity with documented CAS registration 1220038-37-8 and MDL number MFCD13562726, facilitating unambiguous procurement . In contrast, the closest lidocaine metabolites—glycinexylidide (GX, CAS 18865-38-8) and monoethylglycinexylidide (MEGX, CAS 7728-40-7)—are supplied under different CAS registries and purity specifications, and their 2,6-dimethylphenyl structure precludes their use as direct analytical surrogates for meta-methyl impurity quantification .

Reference standard procurement Quality control Metabolite analysis

Predicted Physicochemical Differentiation: Solubility and Permeability Profile vs. Class-Representative Aminoamides

The hydrochloride salt form of the target compound confers aqueous solubility reported as 22 mg/mL in H₂O for structurally related C₁₀H₁₅ClN₂O aminoamide hydrochlorides, compared to lidocaine hydrochloride solubility of approximately 50 mg/mL and glycinexylidide hydrochloride solubility of ~10 mg/mL . The meta-methyl substitution is predicted to reduce the logP by approximately 0.3–0.5 log units relative to the 2,6-dimethylphenyl analog, based on the loss of one methyl group's contribution to lipophilicity (π(CH₃) ≈ 0.5), suggesting moderately improved aqueous solubility relative to the more lipophilic 2,6-dimethylphenyl congeners [1].

ADME prediction Formulation development Preformulation screening

Optimal Application Scenarios for 2-(Methylamino)-N-(3-methylphenyl)acetamide Hydrochloride (CAS 1220038-37-8)


Sodium Channel Subtype Selectivity Screening in Pain and Epilepsy Drug Discovery

The documented 12-fold NaV1.3/NaV1.2 selectivity window (IC50 20 nM vs. 240 nM) [1] positions this compound as a valuable tool compound for probing the functional consequences of preferential NaV1.3 blockade. Investigators developing subtype-selective sodium channel inhibitors for neuropathic pain or epilepsy indications can use this meta-methyl aminoamide to establish selectivity benchmarks that 2,6-dimethylphenyl compounds cannot replicate, enabling more interpretable structure-activity relationship datasets.

Reference Standard for Lidocaine Process Impurity and Metabolite Profiling

The unique meta-methyl substitution pattern, distinct molecular weight (214.69 g/mol), and dedicated CAS registry (1220038-37-8) make this compound an ideal reference standard for analytical method development in pharmaceutical quality control. Its chromatographic and mass spectral properties differ sufficiently from glycinexylidide (CAS 18865-38-8) and MEGX (CAS 7728-40-7) to enable unambiguous identification and quantification in impurity profiling of lidocaine active pharmaceutical ingredient and in metabolite monitoring studies.

Medicinal Chemistry Scaffold for Structure-Activity Relationship Exploration

As a member of the aminoamide class with a defined meta-methyl substitution, this compound serves as a key intermediate or scaffold for synthesizing derivatives that explore the pharmacological impact of aromatic substitution patterns on sodium channel binding [1]. The commercial availability at ≥95% purity supports reliable synthetic derivatization, while the established NaV selectivity data provides a baseline for assessing the impact of further structural modifications on isoform selectivity.

Preclinical ADME Comparator in Local Anesthetic Development Programs

The intermediate predicted solubility and reduced lipophilicity (estimated logP reduction of 0.3–0.5 units vs. 2,6-dimethylphenyl analogs) [1] suggest this compound may exhibit distinct absorption, distribution, and metabolic stability profiles. Development teams evaluating next-generation aminoamide anesthetics can employ this compound as a comparator to test the hypothesis that meta-substitution reduces CYP450-mediated N-dealkylation rates relative to 2,6-dimethylphenyl substrates, a key determinant of duration of action and systemic toxicity [1].

Quote Request

Request a Quote for 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.